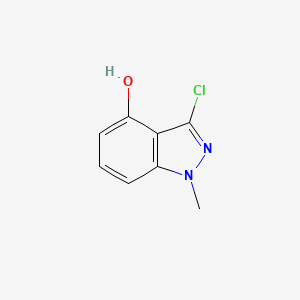

3-Chloro-1-methyl-1H-indazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

3-chloro-1-methylindazol-4-ol |

InChI |

InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

VJRAMFWRVGVUBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=N1)Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopy provides invaluable information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Chloro-1-methyl-1H-indazol-4-ol, ¹H and ¹³C NMR spectra would provide definitive evidence for the substitution pattern on the indazole core.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) portion of the indazole ring are expected to appear in the range of 6.9 to 7.7 ppm. mdpi.com The precise chemical shifts and coupling constants between these protons would allow for unambiguous assignment of their positions (H-5, H-6, and H-7). The methyl group protons (N-CH₃) would likely resonate as a singlet further upfield, typically around 3.9 ppm. mdpi.com The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. mdpi.comipb.pt The carbon atoms of the indazole ring typically resonate between 109 and 142 ppm. mdpi.com Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to correlate the proton and carbon signals, confirming the connectivity of the molecular skeleton. ipb.pt Furthermore, the Nuclear Overhauser Effect (NOE) experiments could reveal through-space interactions, for instance, between the N-methyl protons and the H-7 proton, helping to confirm the 1-methyl substitution and providing insight into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous indazole structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | ~3.9 (s) | ~35 |

| C3 | - | ~140 |

| C4 | - | ~145 (C-OH) |

| C5 | ~7.0-7.2 (d) | ~115 |

| C6 | ~7.3-7.5 (t) | ~125 |

| C7 | ~7.5-7.7 (d) | ~110 |

| C3a | - | ~120 |

| C7a | - | ~141 |

| OH | Variable (broad s) | - |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com

For this compound, the FTIR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings would be observed in the 1500-1660 cm⁻¹ region. mdpi.com The C-O stretching of the phenol-like hydroxyl group would likely be found around 1200 cm⁻¹, and the C-Cl stretching vibration would be expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on general spectroscopic principles and data from related compounds.

| Functional Group / Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C / C=N (ring) | Stretching | 1500 - 1660 |

| C-O (hydroxyl) | Stretching | ~1200 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of crystal structures of similar compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, shows that the fused five- and six-membered rings of the indazole system are essentially planar. nih.gov For this related molecule, the maximum deviation from the mean plane is reported as -0.007 (2) Å. nih.gov It is therefore highly probable that the indazole core of this compound is also planar. The chlorine atom and the hydroxyl group attached to the ring would be nearly coplanar with the ring system.

The geometry of substituents relative to the ring is described by dihedral angles. In derivatives like N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the dihedral angle between the indazole ring system and an attached benzene ring can vary significantly, with reported values of 51.5 (1)° and 77.7 (1)° for two different conformations within the same crystal. nih.gov This highlights the conformational flexibility around single bonds connected to the rigid indazole core.

Table 3: Selected Geometric Parameters from a Related Indazole Derivative (3-chloro-1-methyl-5-nitro-1H-indazole) Data from CSD Entry: 793539. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C3-Cl1 Bond Length | 1.731 (2) Å |

| N1-CH₃ Bond Length | 1.467 (3) Å |

| N1-N2 Bond Angle | 113.1 (2) ° |

| N2-C3-Cl1 Bond Angle | 126.9 (2) ° |

The solid-state packing of this compound would be significantly influenced by intermolecular interactions. The most prominent of these would be hydrogen bonding originating from the 4-hydroxyl group. This -OH group can act as both a hydrogen bond donor and acceptor, likely leading to the formation of chains or networks of molecules in the crystal lattice. For example, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, N—H⋯O hydrogen bonds link molecules into dimers. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com This phenomenon is common in pharmaceutical compounds and is often related to the existence of different molecular conformations or different intermolecular arrangements (like hydrogen bonding patterns). mdpi.comresearchgate.net

Indazole derivatives are known to exhibit polymorphism. A clear example is N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, where the asymmetric unit of its crystal contains two independent molecules with significantly different conformations. nih.gov The dihedral angle between the indazole and benzene rings differs by over 26° between the two conformers. nih.gov This demonstrates that even subtle rotational flexibility can lead to different packing arrangements.

Given that this compound possesses a hydroxyl group capable of forming various hydrogen-bonding motifs, it is a strong candidate for exhibiting polymorphism. Different arrangements of hydrogen bonds could lead to distinct crystal packing and, consequently, different polymorphs with potentially varied physical properties.

Computational Chemistry and Molecular Modeling of 3 Chloro 1 Methyl 1h Indazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. nih.govmdpi.com By employing functionals like B3LYP with a suitable basis set, such as 6-311+g(d,p) or cc-Pvdz, the geometric parameters (bond lengths, bond angles, and dihedral angles) that correspond to a stable molecular structure can be calculated. scispace.comresearchgate.netresearchgate.net For 3-Chloro-1-methyl-1H-indazol-4-ol, a DFT optimization would reveal the precise spatial arrangement of its atoms. The resulting energetic profile provides information on the molecule's thermodynamic stability. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Representative Data) (Note: The following data is illustrative of the parameters obtained from a DFT calculation and not experimentally verified data for this specific molecule.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-Cl | 1.74 Å |

| Bond Length | N1-CH3 | 1.47 Å |

| Bond Length | C4-OH | 1.36 Å |

| Bond Angle | Cl-C3-N2 | 128.5° |

| Bond Angle | C3-C4-C5 | 119.5° |

| Dihedral Angle | C4-C3-N2-N1 | 0.5° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. imperial.ac.uk The HOMO is the orbital most capable of donating electrons, representing regions of nucleophilic character, while the LUMO is the most capable of accepting electrons, indicating electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the primary sites for electron transfer in chemical reactions.

Table 2: Illustrative FMO Properties of this compound (Representative Data) (Note: The following data is illustrative and not experimentally verified for this specific molecule.)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is an effective guide for predicting reactivity towards charged reactants. uni-muenchen.de The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, identifying them as primary nucleophilic sites. uni-muenchen.denih.gov Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group, highlighting its electrophilic character. researchgate.net

Table 3: Illustrative NBO Analysis for this compound (Representative Data) (Note: The following data is illustrative and not experimentally verified for this specific molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π* (C4-C5) | 25.5 | Lone Pair -> π* |

| LP (N2) | π* (C3-C3a) | 30.2 | Lone Pair -> π* |

| π (C5-C6) | π* (C4-C3a) | 18.9 | π -> π* |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can reveal the conformational flexibility of this compound and the influence of its environment, particularly the effect of solvents. researchgate.net By simulating the molecule in a solvent box (e.g., water or ethanol), one can observe how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and dynamics. mdpi.com This is crucial for understanding its behavior in solution, which can influence properties like solubility and crystal growth morphology. researchgate.netmdpi.com Analysis of radial distribution functions from the simulation can identify specific interactions like hydrogen bonding between the molecule and the solvent. researchgate.net

In Silico Predictive Modeling for Biological Interactions

In silico predictive modeling uses computational results to forecast how a molecule might interact with biological targets, such as proteins or enzymes. nih.gov The optimized geometry and electronic properties (like the MEP map) of this compound are used as inputs for molecular docking simulations. mdpi.com Docking studies attempt to predict the preferred orientation of the molecule when it binds to the active site of a target protein. This can help identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding affinity. nih.gov Such predictions are valuable in fields like drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Molecular Docking Simulations for Ligand-Target Binding Affinity

No molecular docking studies for this compound have been found in the reviewed literature. Such studies would theoretically involve the computational prediction of the binding mode and affinity of this compound with specific biological targets, such as proteins or enzymes, to elucidate its potential pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Optimization

No QSAR studies specifically involving this compound have been identified. QSAR studies for this compound would require a dataset of structurally related molecules with measured biological activities to develop a mathematical model that predicts the activity of new analogues, thereby guiding compound optimization.

Future Directions and Research Implications for 3 Chloro 1 Methyl 1h Indazol 4 Ol

Design and Synthesis of Advanced Indazole-Based Chemical Probes

The creation of sophisticated chemical probes derived from the 3-Chloro-1-methyl-1H-indazol-4-ol core is a critical next step in elucidating its biological functions. These probes are instrumental in identifying and validating novel protein targets, mapping cellular pathways, and understanding the molecular mechanisms of action. The design of these probes often involves the strategic incorporation of reporter tags, such as fluorescent dyes or biotin, or photoreactive groups for covalent labeling of target proteins.

Fragment-based virtual screening and bioisosterism strategies have already proven successful in designing novel indazole derivatives as potent inhibitors of various enzymes, such as histone deacetylases (HDACs). nih.gov This approach, combined with computational modeling, can guide the rational design of probes with enhanced selectivity and potency. By optimizing the molecular structure of these probes, researchers can achieve more precise interactions with their biological targets. longdom.org

Exploration of Novel Therapeutic Targets and Modalities

While indazole derivatives have been extensively studied for their anticancer properties, the exploration of new therapeutic applications for this compound is a promising research avenue. The versatility of the indazole ring system allows for its modification to target a wide range of biological molecules. longdom.orghilarispublisher.com

Recent studies have highlighted the potential of indazole compounds as inhibitors of targets like the transcriptional enhanced associate domain (TEAD) proteins, which are involved in cancer development. nih.gov Furthermore, the discovery of indazole derivatives as potent and selective PI3Kδ inhibitors has opened up new possibilities for the treatment of hepatocellular carcinoma. nih.gov The exploration of indazoles in other therapeutic areas, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases like leishmaniasis, is also gaining traction. hilarispublisher.commdpi.com For instance, benzydamine, an indazole derivative, is used topically to manage pain in oral mucositis due to its anti-inflammatory and analgesic properties. dovepress.com

| Therapeutic Target/Modality | Investigated Indazole Derivatives | Potential Application |

| TEAD Inhibitors | Novel indazole compounds | Cancer Treatment nih.gov |

| PI3Kδ Inhibitors | Propeller-shaped indazole derivatives | Hepatocellular Carcinoma nih.gov |

| Glucokinase Activators | Indazole and pyrazolopyridine based activators | Type 2 Diabetes Mellitus nih.gov |

| VEGFR-2 Kinase Inhibitors | Indazole-pyrimidine based compounds | Cancer (anti-angiogenic) rsc.org |

| Histone Deacetylase (HDAC) Inhibitors | Indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives | Cancer Treatment nih.gov |

| Anti-Leishmanial Agents | 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmaniasis mdpi.com |

| MAPK1 Inhibitors | Indazole-based sulfonamides | Cancer Treatment mdpi.com |

Development of Innovative Synthetic Methodologies for Indazole Diversification

The development of novel and efficient synthetic methods is paramount for creating a diverse library of this compound derivatives for biological screening. nih.gov Traditional synthetic routes are often multi-step and can be inefficient. Modern synthetic chemistry is focused on developing more streamlined and sustainable approaches.

Innovative strategies such as cascade reactions, multicomponent reactions (MCRs), and C-H bond functionalization are being employed to synthesize complex indazole structures from simple starting materials in a single step. researchgate.netnih.gov For example, a [3+2] cycloaddition of arynes and α-diazocarbonyl compounds has been shown to be a powerful method for forming the indazole core. ucc.ie The use of palladium-catalyzed cross-coupling reactions has also enabled the synthesis of a wide variety of substituted indazoles. nih.gov These advanced methodologies not to only increase the efficiency of synthesis but also allow for the introduction of a wider range of functional groups, leading to greater molecular diversity. nih.govucc.ie A recent practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, has been developed from inexpensive starting materials, highlighting the ongoing efforts to make these compounds more accessible for research and development. mdpi.com

Integration of Interdisciplinary Approaches in Contemporary Indazole Research

The future of research on this compound and its analogs lies in the integration of multiple scientific disciplines. A synergistic approach that combines medicinal chemistry, chemical biology, computational modeling, and clinical research will be essential for accelerating the translation of basic scientific discoveries into tangible therapeutic benefits.

Computational studies, including molecular docking and density functional theory (DFT) calculations, are playing an increasingly important role in predicting the biological activity of new indazole derivatives and understanding their interactions with target proteins. longdom.orgrsc.orgmdpi.com These in silico methods can help prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. longdom.orgrsc.org Furthermore, the combination of synthetic chemistry with biological assays and clinical studies will be crucial for validating the therapeutic potential of these compounds and advancing them through the drug development pipeline. longdom.org

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-1-methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted indazole precursors. A validated approach uses 3-aminoindazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Catalyst optimization : Transition metal catalysts (e.g., CuI) improve regioselectivity in heterocyclic ring formation .

- Temperature control : Reactions at 60–80°C minimize side products while maintaining yield .

Purification via column chromatography (70:30 EtOAc:hexanes) is recommended to isolate the product with >95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use a C18 column with a water:acetonitrile gradient (0.1% TFA) to detect impurities (<0.5%).

- Stability testing : Monitor decomposition under accelerated conditions (40°C/75% RH for 4 weeks). The compound is stable in inert atmospheres but degrades in acidic/basic media .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

- Substituent effects : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase targets. Compare IC₅₀ values in enzyme inhibition assays .

- Bioisosteric replacements : Substitute the methyl group with ethyl or cyclopropyl to study steric effects on pharmacokinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can computational methods predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 3ERT for estrogen receptors). Focus on hydrogen bonding with the indazole nitrogen and hydrophobic interactions with the chloro-methyl group .

- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .

Q. What advanced techniques address challenges in crystallographic refinement?

- Disorder modeling : For ambiguous electron density in the methyl group, apply SHELXL’s PART instruction to refine occupancies .

- Twinned data : Use SHELXL’s TWIN command to resolve pseudo-merohedral twinning, common in indazole derivatives .

Methodological Considerations

Q. How to design experiments for studying metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.